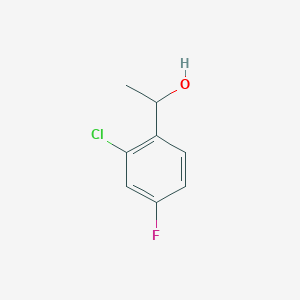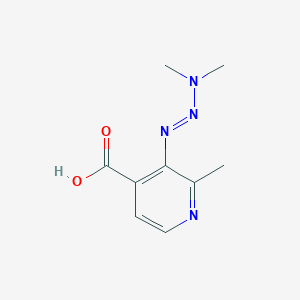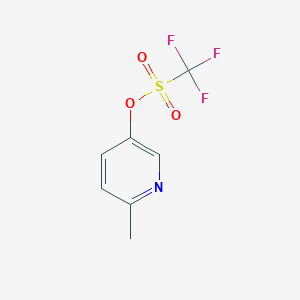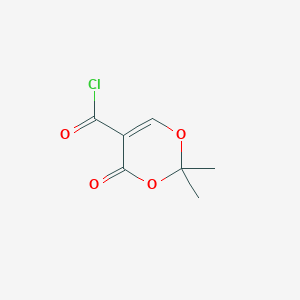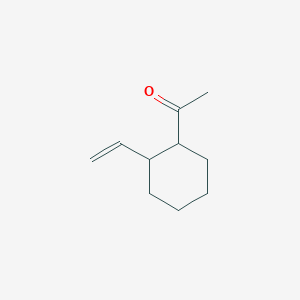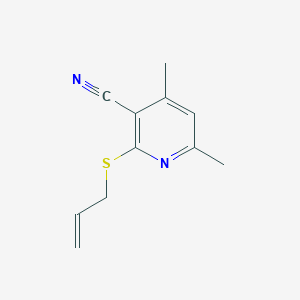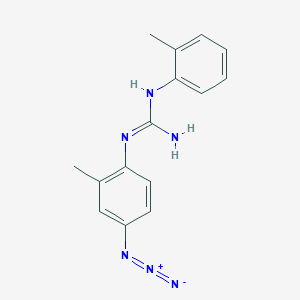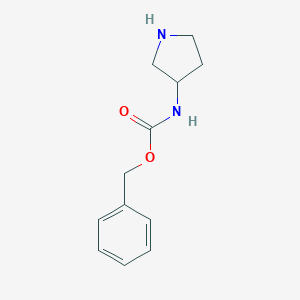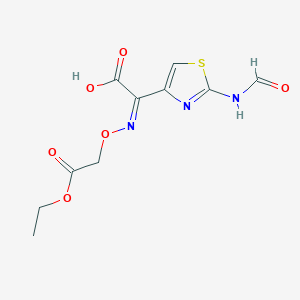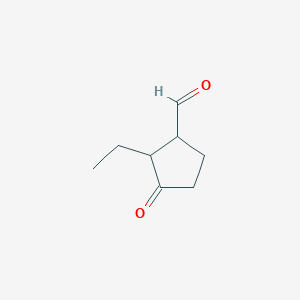
2-Ethyl-3-oxocyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-oxocyclopentane-1-carbaldehyde, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound that belongs to the cyclopentanone family. This compound has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting that it may interfere with essential cellular processes.
Biochemische Und Physiologische Effekte
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been reported to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antitumor activity, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for researchers in the field. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde. One potential direction is the development of new synthetic methods for this compound, which may improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde, which may provide insights into its potential applications in drug development. Finally, research is needed to explore the potential toxicity of this compound, which may limit its use in certain applications.
Synthesemethoden
The synthesis of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde can be achieved through a variety of methods, including the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde acetoacetate with cyclopentanone in the presence of a base, or the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde 2-oxocyclopentanecarboxylate with an aldehyde in the presence of an acid catalyst. Both of these methods have been reported to yield good results with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been widely used in scientific research, particularly in organic synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various compounds, such as chiral cyclopentanones and pyrrolidines. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
116511-19-4 |
|---|---|
Produktname |
2-Ethyl-3-oxocyclopentane-1-carbaldehyde |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
Kanonische SMILES |
CCC1C(CCC1=O)C=O |
Synonyme |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



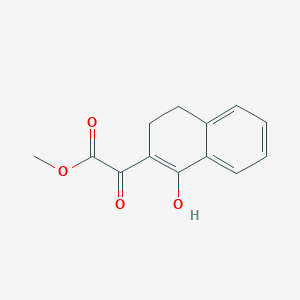
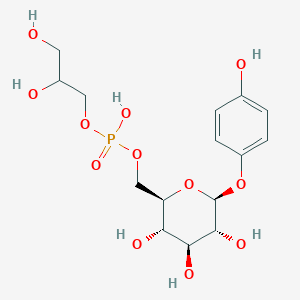
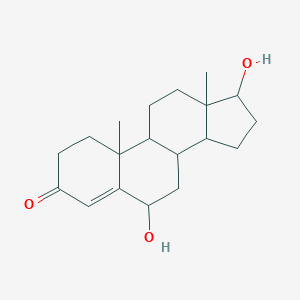
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)

